Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate)
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Research in synthetic organic chemistry has led to the development of novel thiophene derivatives, showcasing the flexibility of thiophene-based compounds in synthesis. For instance, a study described the synthesis of bis(quinazolin)disulfide through the reaction of a thiophene derivative with sodium ethoxide, highlighting the compound's potential as an intermediate in complex organic syntheses (M. Rimaz et al., 2009).
Materials Science and Polymerization
In materials science, thiophene derivatives have been explored for their polymerization behavior and potential applications in conducting polymers. Research demonstrated the synthesis of novel 2,5-dimethylene-2,5-dihydrothieno[3,2-b]thiophene derivatives, investigating their polymerization behavior and reactivity, which is crucial for developing new materials with desired electronic properties (T. Itoh et al., 1999).
Corrosion Inhibition
The derivatives of thiophene have been studied for their corrosion inhibition properties, showing high efficiency in protecting metals in corrosive environments. For example, an experimental study demonstrated the high corrosion inhibition efficiency of synthesized thiophene derivatives on mild steel in hydrochloric acid, suggesting their application in industrial corrosion protection (M. Yadav et al., 2014).
Synthesis of Functionalized Thiophene Derivatives
Functionalized thiophene derivatives have been synthesized for various applications, including as intermediates in organic synthesis. A study described the synthesis of thieno[2,3-b]-thiophene derivatives, showcasing the versatility of thiophene compounds in the creation of complex molecular architectures (Y. Mabkhot et al., 2010).
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) have been constructed for environmental applications, such as luminescence sensing and pesticide removal. These MOFs have shown high selectivity and sensitivity to environmental contaminants, including Hg(II), Cu(II), and Cr(VI), demonstrating their potential in environmental monitoring and remediation (Yang Zhao et al., 2017).
Mechanism of Action
Target of Action
Diethyl 2,2’-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) is primarily used in the synthesis of anionic Cd(II) metal−organic frameworks (MOFs) . The primary targets of this compound are the Cd(II) ions, which are connected to form a 3D framework .
Mode of Action
The compound interacts with Cd(II) ions to form a 3D framework . Each Cd(II) ion is connected to four molecules of the compound to form this framework . The charge balance of the framework is maintained by dimethylamine cations .
Biochemical Pathways
The compound is involved in the formation of MOFs, which have various applications such as gas adsorption, dye/heavy metal adsorption, and sensors . The MOFs constructed from this compound have been used for the adsorption of cationic methylene blue (MB) and luminescence sensing property toward nitroaromatic compounds (NACs) .
Result of Action
The compound’s action results in the formation of a 3D framework that has the ability to adsorb a high amount of MB . Moreover, the compound displays detections for hydroxyl-substituted NACs . The adsorption ability of the framework toward cationic dye is assigned to predominantly electrostatic interaction and ion exchange .
Action Environment
The action, efficacy, and stability of Diethyl 2,2’-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) can be influenced by environmental factors. For instance, the presence of other compounds in the system can affect its ability to form the desired MOFs . Furthermore, the compound displayed reusability for MB adsorption and detection of hydroxyl-substituted NACs .
properties
IUPAC Name |
ethyl 2-[[5-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S3/c1-7-31-23(29)17-11(3)13(5)33-21(17)25-19(27)15-9-10-16(35-15)20(28)26-22-18(24(30)32-8-2)12(4)14(6)34-22/h9-10H,7-8H2,1-6H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNPHPIUZVNBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(S2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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